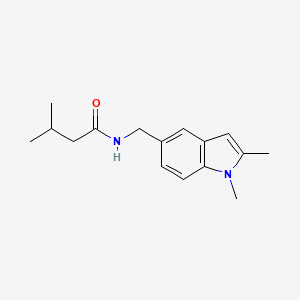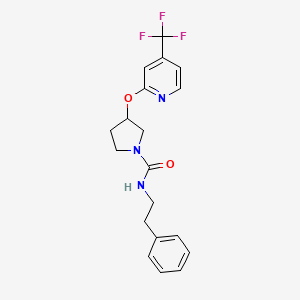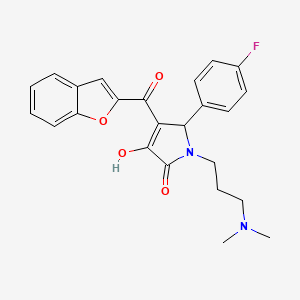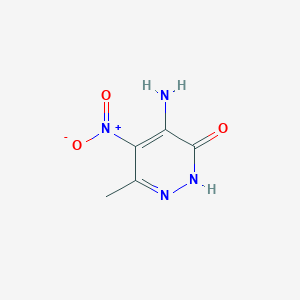![molecular formula C22H14Cl2O3 B2579887 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate CAS No. 298215-99-3](/img/structure/B2579887.png)
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate
カタログ番号 B2579887
CAS番号:
298215-99-3
分子量: 397.25
InChIキー: QXKUBCSCYZVBHT-YIXHJXPBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate” is a chemical compound with the CAS Number: 298215-99-3. It has a molecular weight of 397.26 and its IUPAC name is 4-[(2E)-3-(3-chlorophenyl)-2-propenoyl]phenyl 4-chlorobenzoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H14Cl2O3/c23-18-9-5-17(6-10-18)22(26)27-20-11-7-16(8-12-20)21(25)13-4-15-2-1-3-19(24)14-15/h1-14H/b13-4+. This code provides a textual representation of the molecular structure .科学的研究の応用
Synthesis and Structural Characterization
- Research has focused on the synthesis and characterization of chalcone derivatives, including compounds structurally related to "4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate." These compounds are synthesized through base-catalyzed Claisen-Schmidt condensation reactions, and their structures are characterized using techniques such as FT-IR, elemental analysis, and X-ray diffraction. Such studies provide foundational insights into the molecular geometry, including dihedral angles and intra-molecular hydrogen bonding, crucial for understanding the compound's chemical reactivity and physical properties (Salian et al., 2018).
Electronic and Optical Properties
- Investigations into the electronic structure and optical properties of similar compounds employ quantum chemical methods and spectroscopic analysis. These studies are essential for applications in materials science, such as the design of novel optical materials with specific absorbance characteristics or non-linear optical (NLO) properties. The research includes analysis of the vibrational spectra, molecular orbital studies (including HOMO-LUMO transitions), and electrostatic potential mapping, which are critical for predicting the compound's behavior in various chemical and physical contexts (Najiya et al., 2014).
Environmental and Biological Applications
- Certain structurally related compounds have been studied for their antimicrobial activity, showcasing the potential of chlorinated phenyl compounds in developing new antimicrobial agents. These studies often involve synthesizing a series of derivatives, characterizing them, and evaluating their biological activity against a range of microbial strains. Such research underscores the importance of structural modifications to enhance biological activity and specificity (Strharsky et al., 2022).
Molecular Docking and Computational Studies
- Computational studies, including molecular docking and quantum chemical calculations, play a crucial role in understanding the interaction of these compounds with biological targets. Such research provides insights into the potential therapeutic applications of these compounds, identifying key interactions at the molecular level that contribute to their biological activity. This approach is fundamental in drug design and discovery, enabling researchers to predict the efficacy and specificity of compounds before synthesizing and testing them in laboratory settings (Viji et al., 2020).
Safety and Hazards
特性
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O3/c23-18-9-5-17(6-10-18)22(26)27-20-11-7-16(8-12-20)21(25)13-4-15-2-1-3-19(24)14-15/h1-14H/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKUBCSCYZVBHT-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Ethyl 6-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyloxy]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2579805.png)





![4-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2579813.png)


![N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2579821.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylbenzamide](/img/structure/B2579822.png)
![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)

